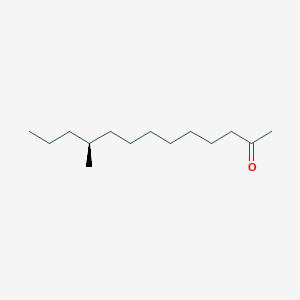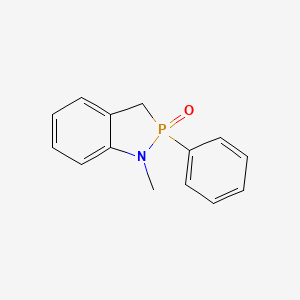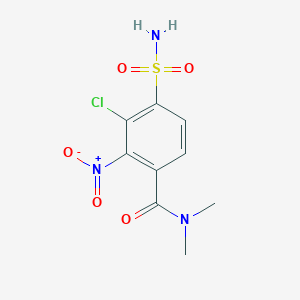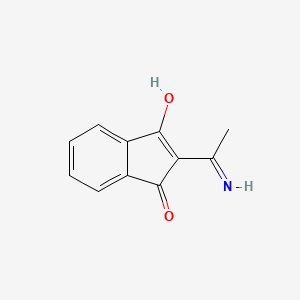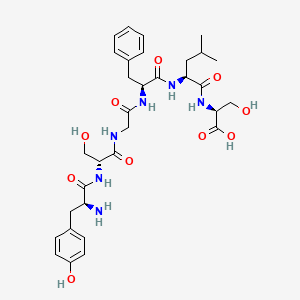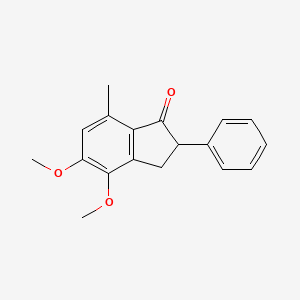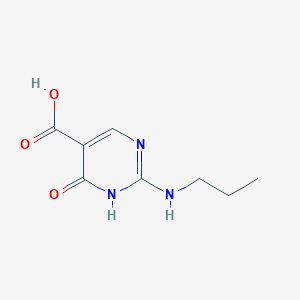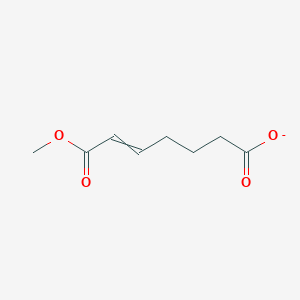![molecular formula C31H33NO B14406936 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol CAS No. 88407-44-7](/img/structure/B14406936.png)
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 3,3-diphenylpropylamine with phenylpropyl halides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or DMSO and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic methods.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
作用機序
The mechanism of action of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol involves its interaction with specific molecular targets. It primarily affects calcium channels and myosin light-chain kinase 2, leading to alterations in cellular calcium levels and muscle contraction . This compound also exhibits beta-blocker-like activity, reducing heart rate and affecting cardiac metabolism .
類似化合物との比較
Similar Compounds
3,3-Diphenylpropylamine: A metabolite of prenylamine with similar structural features.
Prenylamine: A calcium channel blocker used in the treatment of angina pectoris.
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide: Another compound with a similar core structure used in biochemical research.
Uniqueness
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is unique due to its specific substitution pattern and the presence of a methylphenol group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
88407-44-7 |
|---|---|
分子式 |
C31H33NO |
分子量 |
435.6 g/mol |
IUPAC名 |
2-[3-(3,3-diphenylpropylamino)-1-phenylpropyl]-5-methylphenol |
InChI |
InChI=1S/C31H33NO/c1-24-17-18-30(31(33)23-24)29(27-15-9-4-10-16-27)20-22-32-21-19-28(25-11-5-2-6-12-25)26-13-7-3-8-14-26/h2-18,23,28-29,32-33H,19-22H2,1H3 |
InChIキー |
VQKJJWDBVKANSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
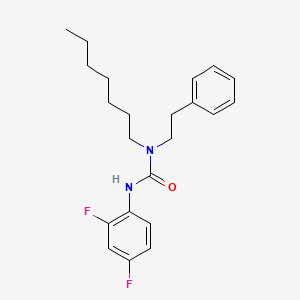
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
